An In-depth Technical Guide to the Characterization of 2-Bromo-5-fluoro-3-(methylthio)pyridine (CAS 1357946-44-1)
An In-depth Technical Guide to the Characterization of 2-Bromo-5-fluoro-3-(methylthio)pyridine (CAS 1357946-44-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of the novel chemical entity 2-Bromo-5-fluoro-3-(methylthio)pyridine, assigned CAS number 1357946-44-1. As a substituted pyridine, this compound holds potential for applications in medicinal chemistry and materials science, necessitating a thorough understanding of its chemical and physical properties. This document outlines the fundamental characterization data, proposes detailed analytical methodologies for its comprehensive analysis, and discusses potential applications based on its structural motifs. While publicly available experimental data is limited, this guide serves as a foundational resource for researchers, providing predicted data and standardized protocols for empirical validation.
Introduction
Substituted pyridines are a cornerstone of modern drug discovery and development, featuring prominently in the molecular architecture of numerous therapeutic agents. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, coupled with the diverse functionalities that can be introduced, make them privileged scaffolds in medicinal chemistry. The title compound, 2-Bromo-5-fluoro-3-(methylthio)pyridine, presents an intriguing combination of substituents: a bromine atom, a fluorine atom, and a methylthio group. Each of these moieties contributes to the molecule's overall steric and electronic profile, influencing its reactivity, metabolic stability, and potential biological activity. This guide aims to provide a detailed framework for the comprehensive characterization of this compound, enabling its effective utilization in research and development endeavors.
Chemical and Physical Properties
A foundational aspect of characterizing any novel compound is the determination of its fundamental chemical and physical properties. While experimental data for CAS 1357946-44-1 is not extensively available in public databases, we can compile known information and provide predicted values to guide laboratory investigations.
| Property | Value | Source |
| CAS Number | 1357946-44-1 | Chemical Supplier Catalogs |
| IUPAC Name | 2-Bromo-5-fluoro-3-(methylthio)pyridine | |
| Molecular Formula | C₆H₅BrFNS | PubChem |
| Molecular Weight | 222.08 g/mol | CymitQuimica |
| Purity | >95% | CymitQuimica |
| Predicted XlogP | 2.4 | PubChem |
| Predicted Hydrogen Bond Donors | 0 | PubChem |
| Predicted Hydrogen Bond Acceptors | 2 | PubChem |
| Predicted Rotatable Bond Count | 1 | PubChem |
Note: Predicted values are computationally generated and should be confirmed through experimental analysis.
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the chemical structure of 2-Bromo-5-fluoro-3-(methylthio)pyridine requires a suite of spectroscopic techniques. The following sections detail the expected spectral characteristics and provide standardized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-5-fluoro-3-(methylthio)pyridine, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Expected ¹H NMR Spectral Features:
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Aromatic Region: Two distinct signals corresponding to the two protons on the pyridine ring. The coupling patterns (doublets or doublet of doublets) will be influenced by both H-H and H-F coupling.
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Aliphatic Region: A singlet corresponding to the methyl protons of the methylthio group.
Expected ¹³C NMR Spectral Features:
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Six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, F, N, S). The carbon atoms bonded to fluorine will exhibit C-F coupling.
Expected ¹⁹F NMR Spectral Features:
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A single resonance, likely a doublet of doublets, due to coupling with the adjacent aromatic protons.
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra at room temperature. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to obtain high-resolution spectra for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
Expected Mass Spectral Features:
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Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular ion. Due to the presence of bromine, this will appear as a characteristic doublet with a roughly 1:1 intensity ratio for the ⁷⁹Br and ⁸¹Br isotopes (m/z 221 and 223).
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Fragmentation Pattern: Fragmentation may involve the loss of the methyl group, the bromine atom, or other neutral fragments, providing further structural information.
Experimental Protocol for Mass Spectrometry:
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)).
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Analysis: Acquire a full scan mass spectrum in positive ion mode. For detailed fragmentation analysis, perform tandem mass spectrometry (MS/MS) experiments.
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High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Features:
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C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.
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C-H stretching (aliphatic): Peaks around 2850-3000 cm⁻¹.
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C=N and C=C stretching (pyridine ring): Strong absorptions in the 1400-1600 cm⁻¹ region.
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C-F stretching: A strong absorption band typically in the 1000-1300 cm⁻¹ region.
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C-Br stretching: A weaker absorption in the 500-600 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy:
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Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
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Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Chromatographic Purity Assessment
Determining the purity of a compound is critical for its use in any application. High-performance liquid chromatography (HPLC) is the standard method for this purpose.
Experimental Protocol for HPLC Analysis:
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Instrumentation: Use an HPLC system equipped with a UV detector.
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Column: A reverse-phase C18 column is a suitable starting point.
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Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended.
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Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., 254 nm).
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Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Proposed Synthetic Pathway
Understanding the synthesis of a compound provides context for potential impurities and byproducts. A plausible synthetic route to 2-Bromo-5-fluoro-3-(methylthio)pyridine is outlined below. This proposed pathway is for illustrative purposes and would require experimental validation.
Caption: Proposed synthetic pathway for 2-Bromo-5-fluoro-3-(methylthio)pyridine.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for CAS 1357946-44-1, it is imperative to handle this compound with the utmost caution, treating it as a potentially hazardous substance. General safe laboratory practices should be strictly followed.
General Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
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Avoid Contact: Avoid contact with skin, eyes, and clothing.
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Ingestion and Inhalation: Do not ingest or inhale the compound.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents.
Potential Applications and Future Directions
The structural features of 2-Bromo-5-fluoro-3-(methylthio)pyridine suggest several potential areas of application. The pyridine core is a common motif in pharmacologically active compounds. The bromine atom serves as a useful handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives for biological screening. The fluorine atom can enhance metabolic stability and binding affinity. The methylthio group can also be a site for further chemical modification or may contribute to biological activity.
Future research should focus on the experimental validation of the predicted properties, a comprehensive evaluation of its toxicological profile, and the exploration of its utility as a building block in the synthesis of novel compounds with potential therapeutic or material science applications.
Conclusion
This technical guide provides a comprehensive framework for the characterization of 2-Bromo-5-fluoro-3-(methylthio)pyridine (CAS 1357946-44-1). While a significant portion of the characterization data awaits experimental determination, the outlined protocols and predicted properties offer a solid foundation for researchers. By following the methodologies described herein, scientists and drug development professionals can effectively characterize this novel compound and unlock its potential in their respective fields. The synthesis of this and other novel chemical entities is a key aspect of advancing chemical and pharmaceutical research.
References
- Note: As specific literature for CAS 1357946-44-1 is not readily available, this section would typically be populated with references to the experimental procedures and data as they are generated and published. For now, it serves as a placeholder for future work.
